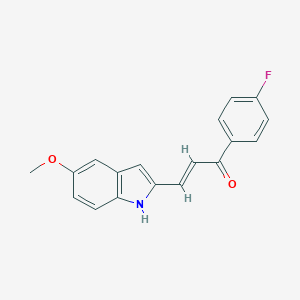![molecular formula C15H16FN5OS B499013 {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499013.png)
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a furan ring substituted with a fluorophenyl group, a tetrazole ring, and a sulfanyl-ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Attachment of the Tetrazole Ring: The tetrazole ring can be formed through the reaction of an azide with a nitrile compound under acidic or basic conditions.
Formation of the Sulfanyl-Ethanamine Moiety: This can be achieved by reacting a suitable thiol with an amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- **N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- **N-{[5-(2-bromophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
Uniqueness
The presence of the fluorophenyl group in {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different steric and electronic effects.
特性
分子式 |
C15H16FN5OS |
|---|---|
分子量 |
333.4g/mol |
IUPAC名 |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H16FN5OS/c1-21-15(18-19-20-21)23-9-8-17-10-11-6-7-14(22-11)12-4-2-3-5-13(12)16/h2-7,17H,8-10H2,1H3 |
InChIキー |
LFEMCCMJEUIACN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=CC=C3F |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-chlorophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498933.png)
![3-(4-bromophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498934.png)
![3-(2-ethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498935.png)
![3-(2-bromophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498936.png)
![3-(2,5-dimethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498937.png)
![2-[4-Acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-3,6-dichloropyridine](/img/structure/B498941.png)


![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
